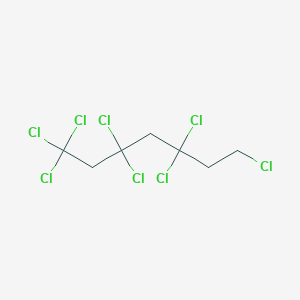
1,1,1,3,3,5,5,7-Octachloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,5,7-Octachloroheptane is a chlorinated hydrocarbon with the molecular formula C7H10Cl8. This compound is characterized by the presence of eight chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial, agricultural, and chemical research.
Métodos De Preparación
The synthesis of 1,1,1,3,3,5,5,7-Octachloroheptane typically involves the chlorination of heptane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired level of chlorination.
Industrial production methods may involve continuous flow reactors where heptane is exposed to chlorine gas in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1,1,1,3,3,5,5,7-Octachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form chlorinated carboxylic acids.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major products formed from these reactions include chlorinated alcohols, amines, and carboxylic acids.
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,5,7-Octachloroheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,5,5,7-Octachloroheptane involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with enzymes and proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to accumulate in biological membranes and affect cellular processes.
Molecular targets and pathways involved include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Cell Membranes: Disruption of membrane integrity and function.
DNA: Potential interaction with DNA, leading to mutagenic effects.
Comparación Con Compuestos Similares
1,1,1,3,3,5,5,7-Octachloroheptane can be compared with other chlorinated hydrocarbons, such as:
1,1,1,3,3,5,5-Heptachlorohexane: Similar structure but with one less chlorine atom.
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Contains silicon atoms and is used in different applications.
1,1,3,3,5,5-Hexachloropentane: Contains fewer chlorine atoms and a shorter carbon chain.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
63424-29-3 |
|---|---|
Fórmula molecular |
C7H8Cl8 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
1,1,1,3,3,5,5,7-octachloroheptane |
InChI |
InChI=1S/C7H8Cl8/c8-2-1-5(9,10)3-6(11,12)4-7(13,14)15/h1-4H2 |
Clave InChI |
MUACXMRVKLJSNH-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(CC(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
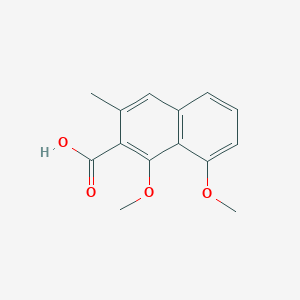
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
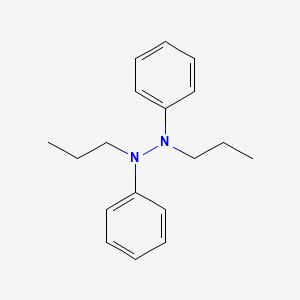
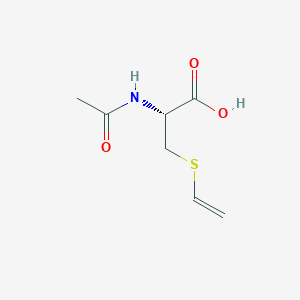
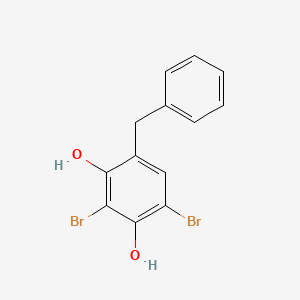
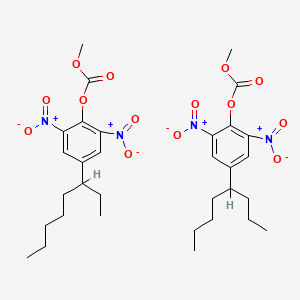
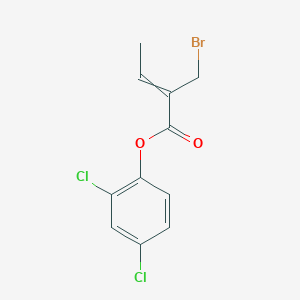
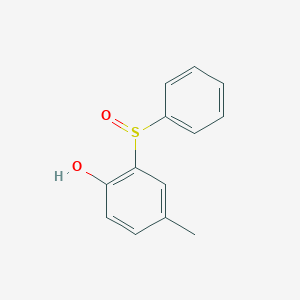

![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

